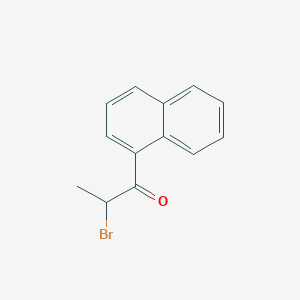

2-Bromo-1'-propionaphthone

Description

2-Bromo-1,3-dimethylbenzene (CAS# 576-22-7), also known as 2-bromo-m-xylene, is a substituted aromatic compound featuring a bromine atom at the 2-position and methyl groups at the 1- and 3-positions of the benzene ring. This compound is structurally characterized by its planar aromatic system, moderate hydrophobicity, and halogen-mediated reactivity. It is commonly utilized in pharmacological studies as a model compound to investigate structure-activity relationships (SARs) in neurotransmitter receptor modulation, particularly with GABAA receptors .

Key physicochemical properties include:

- Molecular formula: C8H9Br

- Molecular weight: 185.06 g/mol

- Water solubility: 0.10 mmol/L (at 25°C)

- Boiling point: ~210–215°C (estimated)

Its low water solubility and halogen substitution make it a critical reference point for understanding how steric and electronic factors influence receptor interactions.

Properties

CAS No. |

89845-24-9 |

|---|---|

Molecular Formula |

C13H11BrO |

Molecular Weight |

263.13 g/mol |

IUPAC Name |

2-bromo-1-naphthalen-1-ylpropan-1-one |

InChI |

InChI=1S/C13H11BrO/c1-9(14)13(15)12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3 |

InChI Key |

FGZJTYQVOKKPSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC=CC2=CC=CC=C21)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Mechanistic Insights and Research Implications

The abrupt solubility-efficacy cutoff observed in halogenated benzenes (e.g., bromo vs. fluoro derivatives) underscores the role of hydrophobicity in receptor binding. For GABAA receptors, ligands require sufficient solubility to traverse aqueous compartments but must retain enough hydrophobicity to interact with transmembrane domains. The bromine substituent in 2-bromo-1,3-dimethylbenzene likely disrupts this balance, rendering it inactive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.